Methyl anthranilate
Overview
Description
Methyl anthranilate, also known as methyl 2-aminobenzoate, is an ester of anthranilic acid with the chemical formula C₈H₉NO₂. It is a colorless to pale yellow liquid with a strong, fruity grape-like odor. This compound is widely used in the flavor and fragrance industry due to its distinctive scent. It is also found naturally in various fruits and flowers, such as Concord grapes, jasmine, and oranges .
Mechanism of Action
Methyl anthranilate (MA), also known as methyl 2-aminobenzoate, is an ester of anthranilic acid . It has a strong and fruity grape smell, and one of its key uses is as a flavoring agent .
Target of Action
This compound acts as a bird repellent by irritating sensory receptors . At higher doses, it acts on the nervous system of insects . It is also used for flavoring of candy, soft drinks, fruit, chewing gum, and nicotine products .
Mode of Action
This compound’s mode of action is primarily physical, based on odor and taste . It irritates sensory receptors, acting as a deterrent for birds . At higher concentrations, it affects the nervous system of insects, potentially inhibiting the development of inter-microbial signaling systems and reducing the formation of biofilms .
Biochemical Pathways
This compound is involved in the tryptophan biosynthetic pathway. Anthranilate synthase catalyzes the conversion of chorismate to anthranilate . This compound can be used as a source of the highly reactive aryne, benzyne, in organic synthesis . It is obtained by diazotization of the amine group using sodium nitrite, which eliminates nitrogen and CO2, giving benzyne as an intermediate for Diels-Alder addition or other substitution at the ring .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known to be slightly soluble in water, and soluble in ethanol and propylene glycol . This suggests that it may have good bioavailability when administered orally or topically.
Result of Action
The primary result of this compound’s action is its repellent effect on birds and insects . It is also used extensively in modern perfumery, both as a component of various natural essential oils and as a synthesized aroma-chemical .
Action Environment
This compound is known to be used in various environments, including crop protection and leisure areas like golf courses . Its action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
Methyl anthranilate plays a role in biochemical reactions, particularly in the synthesis of certain aromatic compounds . It interacts with enzymes such as anthranilic acid methyltransferase1 (AAMT1), which is crucial for its production . The interaction involves the methylation of anthranilic acid, a precursor in the synthesis of this compound .
Cellular Effects
This compound has been observed to influence cellular processes. For instance, it has been found to reduce biofilm formation and motility in certain bacterial species . It exerts these effects by interacting with cellular components and influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is used as a source of the highly reactive aryne, benzyne, in organic synthesis . This is achieved by diazotization of the amine group using sodium nitrite, which eliminates nitrogen and CO2, giving benzyne as an intermediate for Diels-Alder addition or other substitution at the ring .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been used as a flavoring agent in animal feed . The safety of its use in animal nutrition has been evaluated, with a proposed normal use level of 1 mg/kg and a high use level of 5 mg/kg complete feed for this compound .
Metabolic Pathways
This compound is involved in the synthesis of various natural essential oils and aroma-chemicals used in modern perfumery . It is also used to produce Schiff bases with aldehydes, many of which are also used in perfumery .
Subcellular Localization
It is known that this compound is a metabolite that naturally occurs in various plants , suggesting that it may be localized in specific compartments or organelles within plant cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl anthranilate can be synthesized through several methods. One common method involves the esterification of anthranilic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of phthalic anhydride with methylamine, followed by hydrolysis .
Industrial Production Methods: In industrial settings, this compound is often produced by amidation of phthalic anhydride with ammonia water to form ammonium phthalamate. This is followed by a displacement reaction with sodium hydroxide to produce sodium phthalamate. The final steps involve the addition of methanol and sodium hypochlorite, followed by distillation to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl anthranilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthranilic acid.
Reduction: Reduction can yield methyl 2-aminobenzoate.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium nitrite and hydrochloric acid are often employed
Major Products:
Oxidation: Anthranilic acid.
Reduction: Methyl 2-aminobenzoate.
Substitution: Various substituted benzoates and derivatives
Scientific Research Applications
Methyl anthranilate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds, including Schiff bases and arynes.
Biology: It serves as a bird repellent in agricultural settings, protecting crops from bird damage.
Medicine: Research is ongoing into its potential antimicrobial and anticancer properties.
Industry: It is extensively used in the flavor and fragrance industry, as well as in the production of perfumes, soaps, and cosmetics
Comparison with Similar Compounds
Methyl anthranilate is unique due to its strong grape-like odor and its effectiveness as a bird repellent. Similar compounds include:
Dithis compound: Also used as a bird repellent and flavoring agent.
Methyl benzoate: Shares similar ester functional groups but has a different odor profile.
Ethyl anthranilate: Similar in structure but with different physical and chemical properties
Properties
IUPAC Name |
methyl 2-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMXMNNIEUEQDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Record name | METHYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
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Record name | methyl anthranilate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methyl_anthranilate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6025567 | |
Record name | Methyl 2-aminobenzoate | |
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Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl anthranilate is a clear colorless to tan liquid with an odor of grapes. Has light blue fluorescence. (NTP, 1992), Dry Powder, Liquid; Liquid; Other Solid, Solid or pale yellow liquid with blue fluorescence; Odor of orange blossoms; mp = 23.8 deg C; [Hawley] Colorless to tan liquid with a grape odor; Exhibits light blue fluorescence; Sensitive to light and air; mp = 23.9-25 deg C; [CAMEO], Solid, Colourless to pale yellow liquid or crystals with bluish fluorescence; Grape-like or orange aroma | |
Record name | METHYL ANTHRANILATE | |
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Record name | Benzoic acid, 2-amino-, methyl ester | |
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Record name | Methyl 2-aminobenzoate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Methyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1525/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
493 °F at 760 mmHg (NTP, 1992), 256 °C, 238.00 to 241.00 °C. @ 760.00 mm Hg | |
Record name | METHYL ANTHRANILATE | |
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Record name | Methyl anthranilate | |
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Record name | Methyl 2-aminobenzoate | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
220 °F (NTP, 1992), Above 212 °F (> 100 °C) | |
Record name | METHYL ANTHRANILATE | |
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Record name | Methyl anthranilate | |
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Solubility |
Slightly soluble (NTP, 1992), In water, 2,850 mg/L at 25 °C, Slightly soluble in water, Very soluble in ethanol, ethyl ether, Freely soluble in alcohol or ether, Soluble in fixed oils, propylene glycol, volatile oils; slightly soluble in mineral oil; insoluble in glycerol, 2.85 mg/mL at 25 °C, Soluble in oils and propylene glycol; Insoluble in glycerol; Slightly soluble in water, Soluble (in ethanol) | |
Record name | METHYL ANTHRANILATE | |
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Record name | Methyl anthranilate | |
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Record name | Methyl 2-aminobenzoate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Methyl anthranilate | |
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Density |
1.1682 at 50 °F (NTP, 1992) - Denser than water; will sink, 1.168 at 20 °C, Density: 1.1682 g/cu cm at 10 °C, 1.161-1.169 | |
Record name | METHYL ANTHRANILATE | |
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Record name | Methyl anthranilate | |
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Record name | Methyl anthranilate | |
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Vapor Pressure |
0.02 [mmHg], 2.71X10-2 mm Hg at 25 °C /Extrapolated/ | |
Record name | Methyl anthranilate | |
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Color/Form |
Crystals, Pale-yellow liquid with bluish fluorescence, Colorless to pale-yellow liquid or crystals with bluish fluorescence, Colorless to pale yellow liquid or solid | |
CAS No. |
134-20-3 | |
Record name | METHYL ANTHRANILATE | |
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Melting Point |
75 to 77 °F (NTP, 1992), 24.4 °C, 24 - 25 °C | |
Record name | METHYL ANTHRANILATE | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Feasible Synthetic Routes
Q1: How does methyl anthranilate act as a bird repellent?
A1: this compound acts as an irritant to birds, primarily affecting their trigeminal nerve, responsible for sensations like smell and taste. [, , , , ] This leads to an unpleasant sensory experience, deterring birds from consuming treated crops or inhabiting treated areas. [, , , ] While this compound can deter feeding, it doesn't directly kill birds. []
Q2: Does this compound affect insects similarly to birds?
A2: While primarily known for its bird repellency, this compound displays attracting properties for some insect species. Notably, it acts as a potent attractant for various flower thrips species like Thrips hawaiiensis, T. coloratus, T. flavus, and Megalurothrips distalis. [] In contrast, it repels western corn rootworm larvae. [] These differing responses highlight the compound's species-specific effects within the insect world.
Q3: How does this compound influence spore germination in Bacillus subtilis?
A3: this compound inhibits the initiation of spore germination in Bacillus subtilis by competitively inhibiting L-alanine metabolism. [, ] Specifically, it targets L-glutamate-pyruvate transaminase, a key enzyme in L-alanine metabolism, thereby hindering the germination process. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C8H9NO2, and its molecular weight is 151.16 g/mol.
Q5: What spectroscopic techniques are used to characterize this compound?
A5: Various spectroscopic techniques can be used to characterize this compound, including:* Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in complex mixtures like wine, candles, and plant extracts. [, , , , ] * Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the identity of this compound by analyzing its characteristic functional groups. []* UV-Vis Spectroscopy: Used for quantitative analysis of this compound by measuring its absorbance at specific wavelengths, commonly around 273 nm. [, ]* Fluorescence Spectroscopy: This technique leverages the fluorescent properties of this compound for sensitive detection and quantification, particularly in matrices like wine and candy. [, ]
Q6: How does sunlight exposure affect this compound's efficacy as a bird repellent?
A6: this compound degrades rapidly under sunlight exposure, losing its repellency within 64 hours. [, ] This necessitates frequent reapplication for sustained bird control.
Q7: Can the stability of this compound as a bird repellent be improved?
A7: Formulating this compound with a lipid molecular binding compound can extend its degradation time from 4 to 10 days. [, ] This highlights the potential for formulation optimization to improve its stability and reduce the frequency of reapplication.
Q8: What is the role of this compound in the production of natural flavorings?
A8: this compound can be produced through microbial N-demethylation of N-methyl this compound by the bacterium Bacillus megaterium. [] This method offers a sustainable and efficient way to generate "natural" this compound, a valuable flavoring agent, surpassing existing synthetic procedures in its yield and lack of byproducts. []
Q9: How does the structure of this compound relate to its repellency?
A9: The ortho-position of the amino group relative to the ester group in this compound is crucial for its repellency. [] Modifying this position or substituting functional groups can significantly affect its potency. For instance, ortho-aminoacetophenone exhibits similar repellency to birds due to its analogous structure and odor profile. []
Q10: Do structural modifications influence the attractiveness of this compound to insects?
A10: Yes, structural modifications significantly influence the attractiveness of this compound to insects. For instance, while this compound attracts Thrips hawaiiensis strongly, its positional isomer, methyl m-aminobenzoate, shows weak attraction. [] Similarly, functional group changes, like replacing the ester group with a ketone (as in o-aminoacetophenone), can diminish its attractiveness to certain thrips species. [] This highlights the importance of specific structural features for mediating insect responses to this compound and its analogs.
Q11: How can this compound be formulated to improve its application as a bird repellent?
A11: Incorporating this compound into a lipid-based formulation can enhance its persistence and reduce phytotoxicity, leading to improved bird repellency in crops like cherries, blueberries, and grapes. [, ]
Q12: Is this compound safe for human consumption?
A12: this compound is considered safe for human consumption and is classified as GRAS (Generally Recognized As Safe) by the U.S. Food and Drug Administration. [, , , , ] It's commonly used as a flavoring agent in food and beverages, particularly to impart a grape flavor.
Q13: How is this compound quantified in various matrices?
A13: Different analytical techniques are employed for quantifying this compound:* High-Performance Liquid Chromatography (HPLC): Frequently used to determine this compound levels in formulations and residues on treated seeds. [] This method offers high sensitivity and selectivity for quantifying this compound in complex matrices.* Reverse-Phase HPLC: Coupled with UV and fluorescence detection, this method allows for accurate quantification of this compound residues in blueberries, achieving low detection limits. []* Gas Chromatography: Often combined with mass spectrometry (GC-MS), this technique helps identify and quantify this compound in complex mixtures like wine, essential oils, and plant extracts. [, , , , ]
Q14: Are there any alternatives to this compound as a bird repellent?
A14: Yes, several alternatives to this compound are being explored for bird repellency, including:* Other Anthranilate Derivatives: Compounds like dithis compound exhibit similar repellent properties. [, ]* Predator Scents: Utilizing predator urine or synthetic analogs can deter herbivores through fear-inducing signals. []* Visual Deterrents: Unfamiliar color patterns or objects, particularly those mimicking predators, can effectively deter birds. []
Q15: What are some historical milestones in this compound research?
A15: Key milestones in this compound research include:* Early 20th Century: Recognition of its presence in various fruits and its potential use as a flavoring agent.* Mid-20th Century: Initial studies demonstrating its aversive properties to birds. [, ]* Late 20th Century: Development of commercial formulations as bird repellents for agricultural and industrial applications.* 21st Century: Ongoing research on its mode of action, efficacy, environmental fate, and alternative applications.
Q16: What are some examples of cross-disciplinary applications of this compound research?
A16: this compound research bridges various disciplines, including:
- Agriculture: Development of bird repellents to protect crops and reduce crop damage. [, , , ]
- Food Science: Utilization as a flavoring agent in food and beverages, particularly for its characteristic grape flavor. [, , , ]
- Ecology: Investigating its role in plant-insect interactions, including its attracting properties for certain insect species and its potential impact on pollination. [, , , , ]
- Microbiology: Understanding its effects on microbial processes, such as its ability to inhibit spore germination in Bacillus subtilis and its potential use in bioremediation. [, ]
- Chemistry: Exploring its synthesis, chemical properties, and potential for developing novel derivatives with enhanced properties. [, , , ]
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